Butanoic acid, 3-oxo-, diphenylmethyl ester
CAS No.: 39567-17-4
Cat. No.: VC4100147
Molecular Formula: C17H16O3
Molecular Weight: 268.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39567-17-4 |
|---|---|
| Molecular Formula | C17H16O3 |
| Molecular Weight | 268.31 g/mol |
| IUPAC Name | benzhydryl 3-oxobutanoate |
| Standard InChI | InChI=1S/C17H16O3/c1-13(18)12-16(19)20-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,17H,12H2,1H3 |
| Standard InChI Key | SCKHRWLYBIIXNO-UHFFFAOYSA-N |
| SMILES | CC(=O)CC(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2 |
| Canonical SMILES | CC(=O)CC(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
The structural identity of butanoic acid, 3-oxo-, diphenylmethyl ester is defined by its IUPAC name and skeletal framework. The molecule consists of a 3-oxobutanoate moiety esterified to a diphenylmethyl group. Key features include:
The compound’s 2D and 3D conformational data are accessible via PubChem, with spectral characterization available through SpectraBase . The diphenylmethyl group enhances steric bulk, influencing reactivity and solubility compared to simpler alkyl 3-oxobutanoates.
Synthesis and Reaction Pathways
Catalytic Alkylation of 1,3-Dicarbonyl Compounds
A prominent synthetic route involves the tris(pentafluorophenyl)borane-catalyzed alkylation of 1,3-dicarbonyl compounds with benzylic alcohols . This method, validated for analogous esters, proceeds under mild conditions and offers high yields. For example:
The catalyst facilitates the activation of benzylic alcohols, enabling efficient monoalkylation without requiring high temperatures or extensive purification .
Alternative Routes
While direct esterification of 3-oxobutanoic acid with diphenylmethanol is theoretically feasible, practical synthesis often employs activated acylating agents (e.g., diketene) to avoid side reactions. For instance, tert-butyl 3-oxobutyrate is synthesized via diketene and tert-butanol in the presence of sodium acetate or 4-(tertiary amino)pyridine . Adapting this approach to diphenylmethanol could yield the target ester, though specific reaction conditions for this substrate remain undocumented in the literature reviewed.
Physical and Chemical Properties
The compound exhibits physicochemical properties typical of aromatic esters:
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Density: Predicted to align with similar esters (e.g., ~1.1–1.2 g/cm³) .
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Boiling point: Estimated >250°C based on analogs like butyl 3-oxobutanoate (206°C at 760 mmHg) .
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Solubility: Limited water solubility (likely <1 g/L) but miscible with organic solvents such as dichloromethane or THF .
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pKa: The enolic proton of the 3-oxobutanoate group has a predicted pKa of ~9.8, enabling keto-enol tautomerism .
Applications in Organic Synthesis
Pharmaceutical Intermediates
Research Gaps and Future Directions
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Synthetic Optimization: Detailed studies on catalyst selection (e.g., Lewis acids vs. Brønsted acids) for esterification with diphenylmethanol.
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Biological Activity: Screening for antimicrobial or anticancer properties given the pharmacophore potential of 3-oxobutanoates.
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Thermal Stability: Differential scanning calorimetry (DSC) to characterize decomposition pathways.
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